molecular formula C18H23NO2S B2497269 N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1351585-50-6

N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No. B2497269
CAS RN: 1351585-50-6
M. Wt: 317.45
InChI Key: KWWGWXIOEGIHCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally similar compounds often involves multi-step reactions combining different chemical entities to form complex molecules. For example, Sunder et al. (2013) detailed the synthesis of acetamide derivatives by reacting substituted phenyl and benzofuran with various acetamides, highlighting the intricate processes involved in creating such molecules (Sunder & Maleraju, 2013). This process mirrors the complexity expected in synthesizing "N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives plays a crucial role in their chemical behavior and potential applications. Dou et al. (1997) analyzed the crystal structures of several N-substituted acetamides, providing insights into their planar geometries and molecular conformations (Dou et al., 1997). Such studies are essential for understanding the molecular structure of "N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide".

Chemical Reactions and Properties

Chemical reactions involving acetamide compounds can lead to various derivatives with diverse properties. For instance, Mella et al. (2004) explored the addition of a phenyl cation to norbornene, resulting in acetamides, demonstrating the reactivity of such compounds under different conditions (Mella, Fagnoni, & Albini, 2004). This reactivity is relevant when considering the chemical reactions "N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide" might undergo.

Physical Properties Analysis

The physical properties of compounds like "N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide" are influenced by their molecular structures. The crystallographic analysis by Dou et al. (1997) and others offers valuable data on the solid-state properties, such as crystal packing and hydrogen bonding, which affect the compound's solubility, stability, and reactivity.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity, stability, and interaction with other molecules, are key to their potential applications. For example, studies on the silylation of N-(2-hydroxyphenyl)acetamide have revealed transformations leading to heterocyclic compounds, showcasing the versatile chemistry of acetamides (Lazareva et al., 2017). These insights are critical for understanding the behavior of "N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide" in chemical environments.

Scientific Research Applications

Synthesis and Characterization

Research in organic chemistry frequently involves the synthesis and characterization of novel compounds with potential applications in various fields such as medicine, agriculture, and materials science. For instance, studies on compounds like N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrate the synthesis and anti-inflammatory activity evaluation of chemical entities, indicating the broad interest in discovering compounds with therapeutic potentials (K. Sunder & Jayapal Maleraju, 2013).

Anticancer and Antimicrobial Applications

Several synthesized compounds, such as thiazole derivatives, have been investigated for their anticancer activities. Research on 5-methyl-4-phenyl thiazole derivatives, for instance, explores their synthesis and evaluation as anticancer agents, underscoring the interest in developing novel therapeutics (A. Evren et al., 2019). Similarly, studies have assessed the antimicrobial activities of various acetamide derivatives, highlighting the versatility of these compounds in addressing health-related challenges (Samreen Gul et al., 2017).

Chemical Modification and Structure-Activity Relationships

Research on the chemical modification of specific moieties within a molecule and their effects on biological activity is common. For example, the study on the modification of methylene groups in N-(Isothiazol-5-yl)phenylacetamides to investigate insecticidal activity demonstrates how structural changes can impact a compound's function (J. Samaritoni et al., 1999). These insights can be valuable in guiding the design and synthesis of new compounds with desired properties.

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-12(2)22-17-7-5-15(6-8-17)10-18(20)19-11-16-9-13(3)21-14(16)4/h5-9,12H,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWGWXIOEGIHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)CC2=CC=C(C=C2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

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